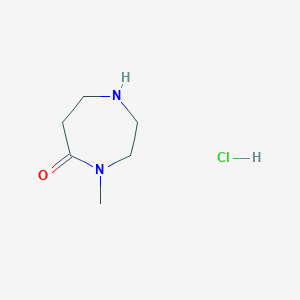

4-Methyl-1,4-diazepan-5-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1,4-diazepan-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-8-5-4-7-3-2-6(8)9;/h7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIITBBDEHGCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594266 | |

| Record name | 4-Methyl-1,4-diazepan-5-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329794-41-4 | |

| Record name | 4-Methyl-1,4-diazepan-5-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,4-diazepan-5-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-1,4-diazepan-5-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,4-diazepan-5-one hydrochloride is a chemical compound featuring a seven-membered diazepan ring structure.[1] This core is notable in medicinal chemistry due to its presence in a class of psychoactive drugs known as benzodiazepines, which includes well-known agents like diazepam.[1] These compounds are recognized for their anxiolytic, sedative, and muscle relaxant properties.[1] The hydrochloride salt form of 4-Methyl-1,4-diazepan-5-one suggests it is a crystalline solid with enhanced solubility in water, a desirable characteristic for pharmaceutical formulations.[1] This technical guide provides a summary of its known basic properties, drawing upon available data and knowledge of structurally related compounds.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data is readily available from chemical suppliers, other specific experimental values such as melting point, boiling point, and pKa are not extensively reported in publicly accessible literature.

| Property | Data |

| CAS Number | 329794-41-4 |

| Molecular Formula | C₆H₁₃ClN₂O |

| Molecular Weight | 164.63 g/mol |

| Appearance | Crystalline Solid[1] |

| Solubility | Water Soluble[1] |

| Purity | Typically >97% (as per commercial suppliers)[1] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| pKa | Data not available |

Hypothetical Experimental Workflows

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on general organic synthesis principles for related diazepine structures, a logical workflow can be proposed.

For the analysis of this compound, a standard analytical workflow would be employed to confirm its identity and purity.

Putative Biological Activity and Signaling Pathway

The diazepan moiety is a key structural feature of benzodiazepines, which are known to exert their effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It is therefore plausible that this compound may exhibit similar pharmacological properties.

Benzodiazepines act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site. This binding event enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in a decrease in neuronal excitability.

It must be emphasized that this proposed mechanism of action is based on the structural analogy to known benzodiazepines and has not been experimentally verified for this compound. Further research, including binding assays and electrophysiological studies, would be necessary to confirm this hypothesis and to fully elucidate the pharmacological profile of this compound.

References

An In-depth Technical Guide to 4-Methyl-1,4-diazepan-5-one hydrochloride (CAS: 329794-41-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1,4-diazepan-5-one hydrochloride (CAS: 329794-41-4), a diazepan-containing heterocyclic compound. Due to the limited availability of direct research on this specific molecule, this document leverages data from structurally related compounds, particularly those within the diazepine and benzodiazepine classes, to infer potential properties, biological activities, and relevant experimental methodologies. The guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering detailed protocols for synthesis, characterization, and in vitro evaluation, alongside visualizations of potential mechanisms of action and experimental workflows.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 329794-41-4 | N/A |

| Molecular Formula | C₆H₁₃ClN₂O | [2][3] |

| Molecular Weight | 164.63 g/mol | [2][3] |

| Appearance | Crystalline solid (predicted) | [1] |

| Solubility | Soluble in water (predicted) | [1] |

| Purity | Typically available at ≥97% | [1] |

Potential Biological Activity and Mechanism of Action

The core 1,4-diazepane structure is a key pharmacophore in many biologically active compounds, most notably the benzodiazepine class of drugs which includes diazepam (Valium).[4][5][6] These compounds are well-known for their modulatory effects on the central nervous system (CNS).[4][5]

It is hypothesized that this compound may exhibit similar psychoactive properties, potentially acting as an anxiolytic, sedative, or muscle relaxant.[1] The primary mechanism of action for benzodiazepines involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated ion channel.[7] This allosteric modulation leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuron and a general inhibitory effect on neuronal transmission.

Hypothesized Signaling Pathway

The following diagram illustrates the potential mechanism of action of this compound, assuming a GABA-A receptor-mediated pathway similar to that of diazepam.

Experimental Protocols

Given the novelty of this compound, established experimental protocols for this specific compound are not available. However, standard methodologies used for the synthesis and evaluation of similar diazepine and benzodiazepine derivatives can be adapted.

General Synthesis of 1,4-Diazepan-5-ones

The synthesis of 1,4-diazepan-5-ones can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors. The following is a generalized, hypothetical protocol based on established methods for similar structures.[6]

Materials:

-

N-methylethylenediamine

-

An appropriate α,β-unsaturated ester or a related reactive carbonyl compound

-

A suitable solvent (e.g., ethanol, methanol)

-

A catalyst (e.g., a heteropolyacid or a base)

-

Hydrochloric acid (for salt formation)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dissolve N-methylethylenediamine and the carbonyl-containing reactant in the chosen solvent in a round-bottom flask.

-

Add the catalyst to the reaction mixture.

-

Reflux the mixture for a specified time, monitoring the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

-

Dissolve the purified product in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

-

Filter the resulting solid, wash with a cold solvent, and dry under vacuum to yield this compound.

In Vitro Receptor Binding Assay

To investigate the potential interaction of this compound with CNS receptors, a radioligand binding assay is a standard and effective method.[8][9] The following protocol is a general guideline for a competitive binding assay using cell membranes expressing a target receptor (e.g., GABA-A or a dopamine receptor subtype).

Materials:

-

Cell membranes expressing the target receptor (e.g., human GABA-A or dopamine D2 receptors)

-

A suitable radioligand (e.g., [³H]-Diazepam for GABA-A receptors or [³H]-Spiperone for D2 receptors)

-

This compound (test compound)

-

A known non-specific binding agent (e.g., a high concentration of unlabeled diazepam or haloperidol)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail and a liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound, this compound, in the assay buffer.

-

In a 96-well microplate, set up triplicate wells for:

-

Total Binding: Cell membranes + radioligand + assay buffer.

-

Non-specific Binding: Cell membranes + radioligand + non-specific binding agent.

-

Competitive Binding: Cell membranes + radioligand + varying concentrations of the test compound.

-

-

Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the characterization and initial biological screening of this compound.

Analytical Methods

For the characterization and purity assessment of this compound, standard analytical techniques should be employed.

| Method | Purpose | Typical Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | Reverse-phase C18 column, mobile phase of acetonitrile/water or methanol/buffer, UV detection.[10][11][12] |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation | Electrospray ionization (ESI) is a common technique for this type of molecule. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Analysis of characteristic vibrational frequencies (e.g., C=O, N-H, C-N bonds). |

Safety and Handling

As with any novel chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. A comprehensive safety data sheet (SDS) should be consulted before handling the compound. Given its potential psychoactive properties, appropriate security and handling protocols should be in place.

Conclusion

This compound represents a novel chemical entity with potential for biological activity, likely targeting the central nervous system. While direct experimental data is currently lacking, this technical guide provides a framework for initiating research on this compound. By adapting established protocols for synthesis, characterization, and in vitro screening from related diazepine and benzodiazepine compounds, researchers can begin to elucidate the pharmacological profile of this molecule. The information presented here serves as a starting point for further investigation into the therapeutic potential of this compound.

References

- 1. CAS 329794-41-4: this compound [cymitquimica.com]

- 2. keyorganics.net [keyorganics.net]

- 3. This compound | 329794-41-4 [chemicalbook.com]

- 4. Diazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Diazepam - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmacophorejournal.com [pharmacophorejournal.com]

- 12. ajpamc.com [ajpamc.com]

In-depth Technical Guide: 4-Methyl-1,4-diazepan-5-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-Methyl-1,4-diazepan-5-one hydrochloride, a heterocyclic organic compound. Due to the limited availability of specific experimental data for this molecule in public-domain literature, this document combines confirmed information with data derived from structurally related compounds, namely the broader class of 1,4-diazepanones and the well-studied benzodiazepines. This approach offers a foundational understanding while clearly indicating where specific data is absent and where general principles are applied for illustrative purposes. The guide covers the compound's chemical structure, physicochemical properties, a hypothetical synthesis protocol, general analytical methods, and a postulated mechanism of action. All quantitative data is presented in structured tables, and logical relationships are visualized using diagrams as per the specified requirements.

Chemical Identity and Structure

This compound is a diazepine derivative characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4. A methyl group is substituted at the fourth nitrogen, and a carbonyl group is located at the fifth position.[1] The compound is supplied as a hydrochloride salt, a common practice in pharmaceutical chemistry to improve stability and aqueous solubility.[1] Its structural relationship to benzodiazepines suggests potential activity within the central nervous system, although specific pharmacological data is not currently available.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

Specific, experimentally-derived physicochemical data for this compound are largely unavailable in the reviewed literature. The following table summarizes known information and provides general characteristics expected for this class of compound.

| Property | Value | Source/Comment |

| CAS Number | 329794-41-4 | [2] |

| Molecular Formula | C₆H₁₃ClN₂O | [1][2] |

| Molecular Weight | 164.63 g/mol | [1][2] |

| Appearance | Expected to be a crystalline solid. | General characteristic of hydrochloride salts.[1] |

| Solubility | Expected to have enhanced water solubility. | As a hydrochloride salt.[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of this compound are not readily found in scientific literature. The following sections outline a hypothetical synthetic approach and general analytical methodologies applicable to this type of compound.

Hypothetical Synthesis Workflow

A plausible synthetic route for 4-Methyl-1,4-diazepan-5-one could be envisioned through a multi-step process involving a Michael addition followed by an intramolecular cyclization.

Caption: A hypothetical workflow for the synthesis of this compound.

Protocol Outline:

-

Michael Addition: N-methylethylenediamine is reacted with ethyl acrylate in a suitable solvent such as ethanol. The reaction is typically performed at room temperature or with mild heating to yield the acyclic addition product.

-

Intramolecular Cyclization: The resulting intermediate is heated, potentially in the presence of a catalyst, to facilitate an intramolecular amidation, forming the 1,4-diazepan-5-one ring structure.

-

Salt Formation: The purified free base is dissolved in an appropriate solvent (e.g., isopropanol or diethyl ether) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.

-

Purification: The final product is purified by recrystallization from a suitable solvent system to achieve the desired purity.

General Analytical Methods

Standard analytical techniques would be employed to characterize and assess the purity of this compound.

| Analytical Method | Purpose | General Protocol Details |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and quantification. | A C18 column with a mobile phase gradient of a buffered aqueous solution and an organic solvent like acetonitrile. UV detection would be suitable. |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural analysis. | Electrospray ionization (ESI) coupled with a mass analyzer would provide the molecular ion peak and fragmentation patterns. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. | ¹H and ¹³C NMR spectra in a deuterated solvent such as D₂O or DMSO-d₆ would confirm the chemical structure. |

| Infrared (IR) Spectroscopy | Functional group identification. | Analysis via KBr pellet or ATR would show characteristic peaks for the carbonyl (C=O), N-H, and C-N bonds. |

Biological Activity and Signaling Pathways

Specific biological data for this compound is not available. However, based on its structural similarity to benzodiazepines, a potential mechanism of action can be hypothesized. Benzodiazepines are known to act as positive allosteric modulators of the GABA-A receptor in the central nervous system.

Caption: Postulated signaling pathway for this compound based on the known mechanism of benzodiazepines.

This hypothetical pathway suggests that the compound could bind to a site on the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This would lead to an increased influx of chloride ions, causing hyperpolarization of the neuron and resulting in a depressant effect on the central nervous system. It is critical to note that this pathway is speculative and requires experimental validation.

Conclusion

This compound is a chemical compound with a confirmed structure but limited publicly available scientific data regarding its specific properties and biological functions. This guide has provided a foundational overview by leveraging general principles from the broader class of diazepines. Further research is necessary to fully elucidate the physicochemical characteristics, develop specific synthetic and analytical protocols, and determine the pharmacological profile of this compound. Researchers should proceed with caution and refer to any available safety data sheets before handling this chemical.

References

In-depth Technical Guide: 4-Methyl-1,4-diazepan-5-one hydrochloride

Abstract

This document provides a detailed overview of 4-Methyl-1,4-diazepan-5-one hydrochloride, a chemical compound with a diazepan structure. Due to the limited availability of specific research on this particular molecule, this guide synthesizes information on its chemical properties and draws parallels with the well-understood mechanisms of related diazepine compounds, particularly diazepam. The purpose is to offer a foundational understanding for researchers and professionals in drug development, highlighting areas where further investigation is critically needed.

Introduction

This compound is a chemical compound featuring a seven-membered diazepan ring with a methyl group at the fourth position and a ketone group at the fifth position.[1] Its hydrochloride salt form typically enhances water solubility, a desirable characteristic for pharmaceutical formulations.[1] The diazepan moiety is structurally related to the benzodiazepine class of drugs, which are well-known for their psychoactive properties, including anxiolytic, sedative, and muscle relaxant effects.[1][2][3][4][5] Consequently, it is hypothesized that this compound may interact with neurotransmitter systems within the central nervous system (CNS).[1] However, specific biological activity and its therapeutic applications have yet to be fully elucidated through dedicated research.[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 329794-41-4 | [1] |

| Molecular Formula | C6H13ClN2O | [1] |

| Molecular Weight | 164.63 g/mol | [1] |

| Synonyms | hexahydro-4-methyl-5H-1,4-Diazepin-5-one hydrochloride | [1] |

Postulated Mechanism of Action: Extrapolation from Diazepam

In the absence of direct experimental data for this compound, the mechanism of action of diazepam, a structurally related and extensively studied 1,4-benzodiazepine, can serve as a putative model.

Diazepam functions as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3][4][6] GABA is the primary inhibitory neurotransmitter in the brain.[3][4][6] Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[2] This binding event induces a conformational change in the receptor that increases its affinity for GABA.[2][6] The potentiation of GABA's effect leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[2][6] This widespread CNS depression underlies diazepam's therapeutic effects.[2]

Given the shared diazepan core, it is plausible that this compound may also interact with GABA-A receptors. However, the specific substitutions on its ring structure would likely influence its binding affinity, selectivity for different GABA-A receptor subunits, and overall pharmacological profile.

Potential Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway based on the known mechanism of diazepam.

Caption: Hypothesized mechanism of action via positive allosteric modulation of the GABA-A receptor.

Experimental Protocols for Future Research

To elucidate the actual mechanism of action of this compound, the following experimental approaches are recommended.

Radioligand Binding Assays

This experiment would determine if the compound binds to benzodiazepine binding sites on the GABA-A receptor.

Methodology:

-

Prepare synaptic membrane fractions from rodent cerebral cortex.

-

Incubate the membrane preparations with a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) in the presence of varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) to determine the binding affinity of the test compound.

Electrophysiological Studies (Patch-Clamp)

This technique would directly measure the effect of the compound on GABA-A receptor function.

Methodology:

-

Culture primary neurons or use a cell line expressing GABA-A receptors (e.g., HEK293 cells).

-

Perform whole-cell patch-clamp recordings to measure chloride currents evoked by the application of GABA.

-

Apply this compound to the cells and observe any potentiation of the GABA-evoked currents.

-

Construct a dose-response curve to determine the EC50 for the modulatory effect.

In Vivo Behavioral Assays

To assess the potential anxiolytic, sedative, and muscle relaxant properties suggested by its structure, a battery of behavioral tests in animal models would be necessary.

Methodology:

-

Elevated Plus Maze: To assess anxiolytic-like effects.

-

Open Field Test: To measure locomotor activity and assess sedative effects.

-

Rotarod Test: To evaluate motor coordination and potential muscle relaxant properties.

-

Administer this compound at various doses and compare the behavioral outcomes to a vehicle control and a positive control (e.g., diazepam).

Proposed Research Workflow

The following diagram outlines a logical workflow for investigating the mechanism of action of this compound.

Caption: A logical workflow for the experimental investigation of the compound's mechanism of action.

Conclusion and Future Directions

While the chemical structure of this compound suggests a potential interaction with the central nervous system, likely through modulation of the GABA-A receptor, there is a clear and urgent need for empirical data to confirm this hypothesis. The experimental protocols and research workflow outlined in this guide provide a roadmap for future investigations. Elucidating the precise mechanism of action, pharmacological profile, and potential therapeutic applications of this compound will require a dedicated and systematic research effort. The synthesis of related analogs could also provide valuable insights through structure-activity relationship studies.

References

- 1. CAS 329794-41-4: this compound [cymitquimica.com]

- 2. ClinPGx [clinpgx.org]

- 3. Diazepam - Wikipedia [en.wikipedia.org]

- 4. goodrx.com [goodrx.com]

- 5. Chemical structure and biological activity of the diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Diazepam? [synapse.patsnap.com]

An In-depth Technical Guide on the Solubility of 4-Methyl-1,4-diazepan-5-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Methyl-1,4-diazepan-5-one hydrochloride, a compound of interest in pharmaceutical research. Due to a lack of publicly available quantitative solubility data, this document provides a summary of the known qualitative solubility characteristics. Furthermore, a detailed, standardized experimental protocol for determining the thermodynamic solubility of this compound is presented, utilizing the widely accepted shake-flask method. This guide aims to provide researchers with the necessary information to accurately assess the solubility profile of this compound in their own laboratories. A visual workflow of the experimental protocol is also provided to aid in the practical application of the described methodology.

Introduction to this compound

This compound is a chemical compound featuring a diazepan structure, which is a seven-membered ring containing two nitrogen atoms.[1] Specifically, it has a methyl group at the fourth position and a ketone functional group at the fifth position of the diazepan ring.[1] As a hydrochloride salt, it is typically found in a crystalline form.[1] The diazepan moiety is present in various psychoactive compounds, suggesting potential applications in neuroscience research.[1]

A critical physicochemical property for the development and application of any chemical entity in pharmaceutical sciences is its solubility. Solubility influences bioavailability, formulation, and in-vitro testing reliability. This guide focuses on the available solubility information for this compound and provides a robust methodology for its experimental determination.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various solvents and at different temperatures is not available in peer-reviewed literature or public chemical databases.

Qualitative Solubility Profile

The available information on the solubility of this compound is qualitative. Being a hydrochloride salt, its solubility in aqueous solutions is expected to be enhanced compared to its free base form.[1]

| Solvent | Qualitative Solubility | Rationale |

| Water | Enhanced Solubility | The compound is a hydrochloride salt, which generally increases aqueous solubility.[1] |

| Organic Solvents | Data not available | Experimental determination is required. |

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the shake-flask method, which is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[2][3] This method is applicable for measuring the solubility of this compound in various solvents.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium between the dissolved and undissolved solute is reached. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Materials and Equipment

-

Compound: this compound (crystalline powder)

-

Solvents: A range of relevant solvents (e.g., purified water, phosphate-buffered saline at various pH levels, ethanol, methanol, etc.)

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometer)

-

Procedure

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a vial. An amount that is visually in excess after dissolution is sufficient.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours.[4][5] Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. Ensure the filter material is compatible with the solvent and does not adsorb the compound.

-

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the clear, saturated filtrate with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

Data Analysis

Calculate the solubility (S) using the following formula:

S = C_diluted × DF

Where:

-

C_diluted is the concentration of the diluted sample determined from the calibration curve.

-

DF is the dilution factor.

The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound is not currently documented in public sources, its nature as a hydrochloride salt suggests enhanced solubility in aqueous media. For researchers and drug development professionals, experimental determination of this property is essential. The provided detailed shake-flask protocol offers a reliable and standardized method to obtain accurate thermodynamic solubility data, which is crucial for advancing research and development involving this compound.

References

An In-Depth Technical Guide to the Synthesis of 4-Methyl-1,4-diazepan-5-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible synthetic pathway for 4-Methyl-1,4-diazepan-5-one hydrochloride, a heterocyclic compound with potential applications in pharmaceutical research and development. The synthesis is conceptualized based on established principles of organic chemistry, focusing on a strategic cyclization reaction. This document provides a theoretical framework, including a proposed reaction scheme, experimental protocols, and data presentation formats, to guide researchers in the synthesis and characterization of this target molecule.

Introduction

This compound is a seven-membered heterocyclic compound containing a diazepine core structure.[1] The diazepine moiety is a recognized pharmacophore found in a variety of biologically active compounds, including anxiolytics, sedatives, and muscle relaxants.[1] The presence of a methyl group at the 4-position and a carbonyl group at the 5-position of the diazepan ring, along with its formulation as a hydrochloride salt to enhance aqueous solubility, suggests its potential as a scaffold for the development of novel therapeutic agents.[1] This guide outlines a feasible synthetic route for the preparation of this compound, intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Proposed Synthesis Pathway

The proposed synthesis of this compound is envisioned as a two-step process, commencing with commercially available starting materials. The key transformation involves an intramolecular cyclization to form the 1,4-diazepan-5-one ring system.

The logical workflow for the synthesis is depicted in the following diagram:

Figure 1: A logical workflow diagram illustrating the key stages in the proposed synthesis of this compound.

The core of the proposed synthesis is the intramolecular cyclization of an N-acylated diamine derivative. This strategy is a common and effective method for the formation of cyclic amide structures.

The proposed reaction scheme is as follows:

Figure 2: Proposed reaction scheme for the synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and serve as a starting point for experimental work. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary to achieve optimal yields and purity.

Step 1: Synthesis of N-(2-(methylamino)ethyl)acrylamide (Intermediate)

This step involves the acylation of N-methylethylenediamine with ethyl acrylate.

Materials:

-

N-methylethylenediamine

-

Ethyl acrylate

-

Methanol (or other suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylethylenediamine (1.0 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add ethyl acrylate (1.0 equivalent) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude N-(2-(methylamino)ethyl)acrylamide.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Intramolecular Cyclization to 4-Methyl-1,4-diazepan-5-one

This key step involves the base-catalyzed intramolecular cyclization of the intermediate to form the seven-membered ring.

Materials:

-

N-(2-(methylamino)ethyl)acrylamide

-

Sodium methoxide (or other suitable base)

-

Methanol (or other suitable solvent)

Procedure:

-

Dissolve N-(2-(methylamino)ethyl)acrylamide (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of a strong base, such as sodium methoxide (e.g., 0.1 equivalents), to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize the base with a mild acid (e.g., ammonium chloride solution).

-

Remove the solvent under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Methyl-1,4-diazepan-5-one.

-

Purify the product by column chromatography or crystallization.

Step 3: Formation of this compound

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and solubility.

Materials:

-

4-Methyl-1,4-diazepan-5-one

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the purified 4-Methyl-1,4-diazepan-5-one in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.0-1.1 equivalents) in diethyl ether or isopropanol dropwise with stirring.

-

A precipitate of the hydrochloride salt should form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold, anhydrous diethyl ether.

-

Dry the final product, this compound, under vacuum.

Data Presentation

All quantitative data obtained during the synthesis should be systematically recorded and presented in a clear and organized manner.

Table 1: Summary of Reaction Yields and Purity

| Step | Product Name | Starting Material(s) | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | N-(2-(methylamino)ethyl)acrylamide | N-methylethylenediamine, Ethyl acrylate | 1:1 | Methanol | 18 | RT | - | - |

| 2 | 4-Methyl-1,4-diazepan-5-one | N-(2-(methylamino)ethyl)acrylamide, Sodium methoxide | 1:0.1 | Methanol | 6 | Reflux | - | - |

| 3 | This compound | 4-Methyl-1,4-diazepan-5-one, HCl in Ether | 1:1.1 | Diethyl Ether | 0.5 | 0 | - | - |

Note: Yield and purity data are to be filled in upon completion of the experimental work.

Table 2: Characterization Data for this compound

| Analysis | Expected Results | Observed Results |

| Appearance | White to off-white crystalline solid | - |

| Melting Point (°C) | To be determined | - |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): Signals corresponding to the methyl group, the methylene protons of the ethylenediamine backbone, and the methylene protons adjacent to the carbonyl group. | - |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): Signals for the carbonyl carbon, the methyl carbon, and the four distinct methylene carbons of the diazepan ring. | - |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ corresponding to the molecular weight of the free base (C₆H₁₂N₂O). | - |

| FT-IR (KBr, cm⁻¹) | ν: Characteristic absorption bands for N-H stretching (of the ammonium salt), C=O stretching (amide), and C-N stretching. | - |

| Elemental Analysis | Calculated for C₆H₁₃ClN₂O: C, H, N, Cl percentages. | - |

Note: Spectroscopic and analytical data are to be filled in upon successful synthesis and characterization of the compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. The proposed route is based on well-established synthetic methodologies and offers a logical and feasible approach for researchers. The successful execution of these protocols and thorough characterization of the resulting compound will provide valuable insights for the potential development of new chemical entities based on the 1,4-diazepan-5-one scaffold. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-equipped chemical laboratory.

References

4-Methyl-1,4-diazepan-5-one Hydrochloride: A Technical Overview for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-Methyl-1,4-diazepan-5-one hydrochloride (CAS Number: 329794-41-4). It covers the fundamental physicochemical properties, including molecular weight and formula, and outlines a general synthetic approach. The potential pharmacological profile is discussed in the context of its core diazepan structure, which is common to a class of neurologically active compounds. This guide also includes hypothetical experimental workflows and signaling pathways to serve as a conceptual framework for future research and development efforts. All quantitative data are summarized for clarity, and safety precautions for laboratory handling are provided.

Physicochemical Properties

This compound is a heterocyclic compound featuring a seven-membered diazepine ring.[1] As a hydrochloride salt, it is typically a crystalline solid with enhanced aqueous solubility, a desirable characteristic for many pharmaceutical and research applications.[1] The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 329794-41-4 | [1] |

| Molecular Formula | C₆H₁₃ClN₂O | [1][2] |

| Molecular Weight | 164.63 g/mol | [1] |

| Synonyms | hexahydro-4-methyl-5H-1,4-Diazepin-5-one hydrochloride | [1] |

| Purity | >97% (Typical) | [2] |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements.

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a general approach can be inferred from the synthesis of other substituted diazepines. A plausible synthetic route would likely involve the cyclization of a linear precursor containing the necessary amine and carbonyl functionalities.

Hypothetical Experimental Protocol: Synthesis

A potential multi-step synthesis could be envisioned as follows:

-

Precursor Assembly: Reaction of a suitable N-methylated diamine with an activated carboxylic acid derivative (e.g., an acyl chloride or ester) to form an amide intermediate.

-

Intramolecular Cyclization: Treatment of the amide intermediate with a base to induce intramolecular cyclization, forming the seven-membered diazepan-5-one ring.

-

Salt Formation: Reaction of the resulting 4-Methyl-1,4-diazepan-5-one free base with hydrochloric acid in an appropriate solvent (e.g., isopropanol or diethyl ether) to precipitate the hydrochloride salt.

-

Purification: The final product would be purified by recrystallization to achieve high purity.

Characterization of the final compound would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm the structure and purity.

Visualization: Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of the target compound.

Caption: Generalized Synthetic and Purification Workflow.

Potential Pharmacological Profile and Applications

The core diazepan structure is a well-established pharmacophore, suggesting that this compound may possess biological activity.[1] Many compounds containing a diazepine ring are known to interact with the central nervous system, exhibiting anxiolytic, sedative, and muscle relaxant properties.[1]

Hypothetical Mechanism of Action

It is plausible that this compound could act as a modulator of neurotransmitter receptors, such as GABA-A receptors, similar to benzodiazepines. However, without experimental data, this remains speculative. Further research, including binding assays and functional screens, is necessary to elucidate its precise biological targets and mechanism of action.[1]

Visualization: Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway where the compound could enhance the activity of a generic inhibitory neurotransmitter receptor.

References

4-Methyl-1,4-diazepan-5-one Hydrochloride: An Analysis of Publicly Available Data on Psychoactive Potential

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the inquiry into the potential psychoactive effects of 4-Methyl-1,4-diazepan-5-one hydrochloride. Following a comprehensive review of publicly available scientific literature and chemical databases, it must be concluded that there is a significant absence of empirical data regarding the pharmacological and psychoactive properties of this specific compound.

Current State of Knowledge

This compound is a chemical compound identified by the CAS Number 329794-41-4.[1][2][3] Its structure features a seven-membered diazepan ring, which is a core component of a class of well-known psychoactive drugs, the benzodiazepines.[1] The presence of this diazepan moiety has led to speculation about its potential to exert anxiolytic, sedative, or other psychoactive effects.[1] However, it is crucial to emphasize that this is a hypothesis based on structural analogy rather than experimental evidence.

As of the date of this report, no peer-reviewed studies detailing the receptor binding profiles, in vitro or in vivo pharmacology, or behavioral effects of this compound have been identified. Chemical suppliers list the compound for research purposes, but do not provide any data on its biological activity.[1][2]

Comparison with Structurally Related Compounds: The Benzodiazepine Analogy

The diazepan chemical structure is famously associated with benzodiazepines, such as diazepam (Valium). Diazepam's psychoactive effects are well-documented and stem from its action as a positive allosteric modulator of the GABA-A receptor.[4][5][6] This modulation enhances the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.[4][5][6]

It is plausible that this compound could interact with the central nervous system. However, subtle changes in chemical structure can dramatically alter pharmacological activity. The specific substitutions on the diazepan ring of this compound differentiate it from clinically used benzodiazepines. Without experimental data, it is impossible to predict its receptor affinity, efficacy, or overall psychoactive profile.

Data Presentation and Experimental Protocols: A Necessary Void

The core requirements for this technical guide included the summarization of quantitative data and the provision of detailed experimental protocols. Due to the lack of primary research on this compound, no such data or protocols are available. The creation of tables, experimental workflows, or signaling pathway diagrams would be purely speculative and scientifically unfounded.

Future Research Directions

To elucidate the potential psychoactive effects of this compound, a systematic pharmacological evaluation is required. The logical progression of such research would involve the following stages:

In Vitro Studies

-

Receptor Binding Assays: To determine the affinity of the compound for a panel of central nervous system receptors, with a primary focus on the benzodiazepine site of the GABA-A receptor.

-

Functional Assays: To assess the functional activity of the compound at any identified receptor targets (e.g., as an agonist, antagonist, or allosteric modulator).

In Vivo Studies

-

Animal Models of Anxiety: To evaluate potential anxiolytic effects using standard behavioral tests such as the elevated plus maze or light-dark box test.

-

Sedative and Hypnotic Activity Assessment: To measure effects on locomotor activity and sleep induction in animal models.

-

Motor Coordination and Muscle Relaxant Tests: To assess potential side effects using tests like the rotarod test.

-

Abuse Liability Studies: To investigate the reinforcing properties and potential for dependence.

A hypothetical workflow for the initial screening of psychoactive potential is presented below.

References

An In-depth Technical Guide to 4-Methyl-1,4-diazepan-5-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Methyl-1,4-diazepan-5-one hydrochloride (CAS No. 329794-41-4) is a research chemical with limited publicly available data. This guide has been compiled from information on analogous compounds and general chemical principles. All experimental protocols are proposed and would require optimization.

Executive Summary

This compound is a heterocyclic organic compound featuring a seven-membered diazepine ring.[1] While specific research on this molecule is scarce, its structural similarity to other 1,4-diazepine derivatives suggests potential applications in medicinal chemistry and drug discovery.[2][3] The diazepine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, notably exhibiting anxiolytic, sedative, anticonvulsant, and antipsychotic properties.[2][3][4] This guide provides a summary of its known properties, a plausible experimental protocol for its synthesis based on established methods for analogous compounds, and a discussion of its potential biological significance.

Chemical and Physical Properties

The fundamental properties of this compound have been collated from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 329794-41-4 | |

| Molecular Formula | C₆H₁₃ClN₂O | [1] |

| Molecular Weight | 164.63 g/mol | [1] |

| Purity | >97% (as offered by suppliers) | [1] |

| Synonyms | hexahydro-4-methyl-5H-1,4-Diazepin-5-one hydrochloride |

Proposed Synthesis

There is no specific published synthesis for this compound. However, a plausible route can be adapted from the synthesis of other N-alkyl-1,4-diazepin-5-ones via a Schmidt ring expansion.[5][6] This two-step process would involve the N-methylation of a piperidone precursor followed by the ring expansion.

Experimental Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl-4-piperidone

-

To a solution of 4-piperidone hydrochloride (1 equivalent) in water, add formaldehyde (2.5 equivalents) and formic acid (2.5 equivalents).

-

Heat the mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until the pH is approximately 10-12.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-4-piperidone.

Step 2: Synthesis of 4-Methyl-1,4-diazepan-5-one (Schmidt Ring Expansion) [5][6]

-

Caution: Hydrazoic acid is highly toxic and explosive. This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Dissolve 1-methyl-4-piperidone (1 equivalent) in a suitable solvent like chloroform or concentrated sulfuric acid.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add sodium azide (1.1-1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 12-24 hours.

-

Carefully quench the reaction by pouring it over crushed ice and basifying with a saturated sodium carbonate solution.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude 4-Methyl-1,4-diazepan-5-one.

-

Purify the product using column chromatography or distillation.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 4-Methyl-1,4-diazepan-5-one in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the broader class of 1,4-diazepines is known for its wide range of pharmacological activities.[2][3][7] Many of these effects are mediated through the central nervous system.

GABAergic System Interaction

The primary mechanism of action for many benzodiazepines is the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[8] GABA is the main inhibitory neurotransmitter in the brain. By binding to a specific site on the GABA-A receptor, benzodiazepines increase the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability. This results in the characteristic sedative, anxiolytic, and anticonvulsant effects. It is plausible that this compound could exhibit similar activity.

Caption: Hypothesized signaling pathway for 4-Methyl-1,4-diazepan-5-one.

Conclusion

This compound is a diazepine derivative with potential for further investigation in the field of medicinal chemistry. While direct experimental data is lacking, this guide provides a framework for its synthesis and suggests a likely mechanism of action based on the well-established pharmacology of the 1,4-diazepine class. Further research is necessary to fully characterize its chemical properties, optimize its synthesis, and elucidate its specific biological activities and therapeutic potential.

References

- 1. CAS 329794-41-4: this compound [cymitquimica.com]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

4-Methyl-1,4-diazepan-5-one Hydrochloride: A Technical Literature Review

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-Methyl-1,4-diazepan-5-one hydrochloride (CAS RN: 329794-41-4). Due to the limited availability of specific research on this compound, this review extends to its structural class, N-alkylated 1,4-diazepan-5-ones, to infer potential synthetic routes, physicochemical properties, and biological activities. Information on the well-studied 1,4-benzodiazepine class, particularly diazepam, is included to provide a broader context for potential mechanisms of action.

Chemical and Physical Properties

This compound is a seven-membered heterocyclic compound containing two nitrogen atoms.[1] The hydrochloride salt form typically enhances its water solubility, making it more amenable for pharmaceutical formulations.[1]

| Property | Value | Source |

| CAS Number | 329794-41-4 | [1][2][3] |

| Molecular Formula | C6H13ClN2O | [1][3] |

| Molecular Weight | 164.63 g/mol | [1] |

| Synonyms | hexahydro-4-methyl-5H-1,4-Diazepin-5-one hydrochloride | [1] |

Synthesis and Characterization

A generalized experimental workflow for such a synthesis is proposed below.

References

4-Methyl-1,4-diazepan-5-one Hydrochloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling protocols for 4-Methyl-1,4-diazepan-5-one hydrochloride (CAS No. 329794-41-4). The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting. This document summarizes key safety data, outlines detailed experimental protocols for hazard assessment, and provides visual representations of relevant biological pathways and experimental workflows.

Compound Identification and Properties

This compound is a chemical compound featuring a seven-membered diazepan ring structure.[1] As a hydrochloride salt, it is typically a crystalline solid with enhanced solubility in water.[1] Due to the presence of the diazepan moiety, which is also found in psychoactive compounds like benzodiazepines, this compound should be handled with care, assuming potential biological activity.[1]

| Property | Value | Source |

| CAS Number | 329794-41-4 | AK Scientific, Inc. SDS |

| Molecular Formula | C₆H₁₃ClN₂O | Key Organics |

| Molecular Weight | 164.63 g/mol | Key Organics |

| Purity | >97% | Key Organics |

| Synonyms | hexahydro-4-methyl-5H-1,4-Diazepin-5-one hydrochloride | CymitQuimica[1] |

Hazard Identification and Safety Precautions

Based on the available Safety Data Sheet (SDS), this compound is classified as an irritant.

| Hazard Classification (GHS) | Hazard Statement |

| Skin irritation (Category 2) | H315: Causes skin irritation |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements:

| Category | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a poison center or doctor if you feel unwell. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.

| Aspect | Recommendation |

| Ventilation | Use only with adequate ventilation. A chemical fume hood is recommended. |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles). |

| Hygiene | Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. |

| Storage Conditions | Store in a tightly-closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances and sources of ignition. |

Toxicological Information

| Toxicological Endpoint | Data |

| Acute Toxicity | Not available |

| Routes of Exposure | Inhalation, eye contact, skin contact, ingestion. |

| Symptoms of Exposure | Skin contact may cause inflammation, itching, scaling, reddening, or blistering. Eye contact can lead to redness, pain, and severe eye damage. Inhalation may irritate the lungs and respiratory system. Overexposure could result in serious illness. |

| Carcinogenicity | Not classified by IARC, NTP, or OSHA. |

Experimental Protocols for Safety Assessment

To further characterize the toxicological profile of this compound, the following standardized OECD test guidelines are recommended.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test evaluates the potential of a chemical to cause skin irritation by assessing its effect on a reconstructed human epidermis model.

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated in a 6-well plate in a cell culture incubator.

-

Application of Test Substance: A fixed dose of this compound (as a solid or dissolved in a suitable solvent) is applied directly to the surface of the epidermal model.

-

Exposure and Post-Incubation: After a defined exposure period (e.g., 60 minutes), the tissues are rinsed and placed back into incubation for a recovery period (e.g., 42 hours).[2]

-

Viability Assessment: Tissue viability is measured using the MTT assay, which quantifies the metabolic activity of viable cells. The enzymatic conversion of the vital dye MTT into a blue formazan salt is measured spectrophotometrically after extraction.[2]

-

Classification:

Acute Eye Irritation/Corrosion (OECD TG 405)

This guideline describes procedures to assess the potential of a substance to cause eye irritation or corrosion. It emphasizes a tiered testing strategy to minimize animal use.[4]

Methodology:

-

Weight-of-the-Evidence Analysis: Before in vivo testing, all existing data on the substance and structurally related chemicals are reviewed.[4]

-

In Vitro Testing: If data is insufficient, validated in vitro or ex vivo tests should be performed first.[4] For example, the Reconstructed human Cornea-like Epithelium (RhCE) test (OECD TG 492) or the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437).

-

In Vivo Test (if necessary):

-

A single animal is used for an initial test.[4]

-

The test substance is applied in a single dose to one eye of the animal, with the other eye serving as a control.[5]

-

The eyes are examined and lesions of the cornea, iris, and conjunctiva are scored at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

If severe damage is observed, no further testing is performed.[5] If results are equivocal, a confirmatory test on a second animal may be conducted.[4]

-

Acute Inhalation Toxicity (OECD TG 403)

This guideline assesses the toxicity of a substance upon inhalation over a short period.

Methodology:

-

Animal Selection: Typically, young adult rats are used.

-

Exposure: Animals are exposed to the test substance as a dust or aerosol in an inhalation chamber for a defined period (e.g., 4 hours).[6] Both snout-only and whole-body exposure systems can be used.[6]

-

Concentration Levels: Multiple groups of animals are exposed to different concentrations of the test substance.

-

Observations: Animals are observed for signs of toxicity during and after exposure for up to 14 days. Observations include changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems.

-

Data Analysis: The LC50 (median lethal concentration) is determined, and a full description of toxic effects is recorded.

Visualizations

Experimental Workflow for Chemical Hazard Assessment

Caption: A tiered approach to chemical hazard assessment.

Potential Signaling Pathway: GABA-A Receptor Modulation

Given the diazepan structure of this compound, it may act as a modulator of the GABA-A receptor, a mechanism shared by benzodiazepines. This pathway is presented as a potential target for further investigation.

References

- 1. CAS 329794-41-4: this compound [cymitquimica.com]

- 2. x-cellr8.com [x-cellr8.com]

- 3. mbresearch.com [mbresearch.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 6. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

In-Depth Technical Guide: 4-Methyl-1,4-diazepan-5-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The primary identifier for this compound is its IUPAC name and CAS number. Several synonyms are also used in chemical databases and supplier catalogs.

| Identifier | Value |

| Systematic Name | 4-Methyl-1,4-diazepan-5-one hydrochloride |

| Synonym | hexahydro-4-methyl-5H-1,4-Diazepin-5-one hydrochloride[1] |

| CAS Number | 329794-41-4[1] |

| Molecular Formula | C₆H₁₃ClN₂O[1] |

| Molecular Weight | 164.64 g/mol [1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. The data presented below is based on information from chemical suppliers and extrapolated knowledge from the broader class of 1,4-diazepan-5-one derivatives.

| Property | Value | Source |

| Appearance | White to off-white solid | Typical for hydrochloride salts of small organic molecules |

| Solubility | Soluble in water | The hydrochloride salt form generally enhances aqueous solubility.[1] |

| Purity | >97% | Available from commercial suppliers[1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | ChemicalBook |

Synthesis and Experimental Protocols

Specific, detailed experimental protocols for the synthesis of this compound are not published in peer-reviewed journals. However, general synthetic strategies for related 1,4-diazepan-5-one derivatives can provide a foundational approach for its preparation.

General Synthetic Approach: Reductive Amination and Cyclization

A plausible synthetic route, based on the synthesis of analogous N-alkylated 1,4-diazepan-5-ones, could involve a multi-step process starting from a suitable piperidone precursor. One such general method is the Schmidt ring expansion of N-alkyl-4-piperidones.

Hypothetical Experimental Workflow:

Caption: Hypothetical synthesis of this compound.

Note on Experimental Protocol: This represents a generalized synthetic pathway. The specific reaction conditions, such as solvents, temperatures, reaction times, and purification methods, would require optimization and are not detailed in the available literature for this specific compound.

Biological Activity and Signaling Pathways

The diazepine scaffold is a well-known pharmacophore present in numerous centrally active drugs, most notably the benzodiazepines (e.g., Diazepam). These compounds typically act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).

While this compound shares the core diazepine ring, its specific biological targets and mechanism of action have not been elucidated in published studies. It is hypothesized that, like other diazepines, it may interact with neurotransmitter systems in the central nervous system. However, without experimental data, any discussion of its involvement in specific signaling pathways remains speculative.

General Signaling Pathway for GABA-A Receptor Modulation:

Caption: General mechanism of GABA-A receptor modulation by diazepine compounds.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry, given its structural relationship to known psychoactive compounds. This guide provides the currently available information on its identity and general synthetic approaches. A significant lack of specific experimental data, including physicochemical properties and biological activity, underscores the need for further research to fully characterize this compound and explore its potential therapeutic applications. Researchers working with this compound are encouraged to conduct thorough analytical characterization and biological screening.

References

Preliminary Technical Report on 4-Methyl-1,4-diazepan-5-one Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on 4-Methyl-1,4-diazepan-5-one hydrochloride as of the date of this report. A comprehensive literature search reveals that this specific compound is primarily available as a research chemical from various suppliers, and there is a notable absence of peer-reviewed studies detailing its synthesis, biological activity, and experimental protocols. Therefore, the information presented herein is based on supplier data and inferences from the broader class of 1,4-diazepan-5-ones.

Introduction

This compound is a heterocyclic organic compound belonging to the diazepan class of molecules. The diazepan-5-one core structure is a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a ketone group at position 5. The presence of the diazepan moiety suggests potential for psychoactive properties, as many derivatives of this scaffold are known to exhibit anxiolytic, sedative, and muscle relaxant effects.[1] However, it is crucial to note that no specific biological activity has been experimentally determined for this compound itself. This document aims to provide a preliminary technical overview based on the limited available data and the general chemistry of related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound, as aggregated from chemical supplier databases, are presented in Table 1.

| Property | Value | Source |

| CAS Number | 329794-41-4 | CymitQuimica[1] |

| Molecular Formula | C₆H₁₃ClN₂O | CymitQuimica[1] |

| Molecular Weight | 164.63 g/mol | CymitQuimica[1] |

| Synonyms | hexahydro-4-methyl-5H-1,4-Diazepin-5-one hydrochloride | CymitQuimica[1] |

| Form | Typically a crystalline solid | CymitQuimica[1] |

| Solubility | Expected to be soluble in water | CymitQuimica[1] |

| Purity | Commonly available at ≥97% | CymitQuimica[1] |

Synthesis of the 1,4-Diazepan-5-one Scaffold

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, the synthesis of the broader class of 1,4-diazepan-5-ones generally involves cyclization strategies. Intramolecular cyclization is a common approach to form the seven-membered diazepanone ring.[2]

A generalized synthetic workflow for related 1,4-diazepine derivatives often involves the condensation of suitable precursors. For instance, the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives has been achieved through the reaction of ketimine intermediates with aldehydes in the presence of a catalyst.[3]

Below is a conceptual workflow for the potential synthesis of a substituted 1,4-diazepan-5-one, based on general synthetic principles for this class of compounds.

Potential Biological Significance and Signaling Pathways

The diazepine and benzodiazepine families of compounds are well-known for their wide range of therapeutic applications, including anxiolytic, anticonvulsant, sedative, and hypnotic effects.[3][4] These effects are primarily mediated through their interaction with the central nervous system.

While no specific signaling pathway has been elucidated for this compound, the broader class of benzodiazepines typically acts as positive allosteric modulators of the GABA-A receptor. This interaction enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to a decrease in neuronal excitability.

Given the structural similarity, it could be hypothesized that this compound might interact with neurotransmitter systems in the central nervous system.[1] However, without experimental data, this remains speculative.

The following diagram illustrates a generalized logical relationship for the potential investigation of this compound's biological activity.

Experimental Protocols